3,6-Dodecadiyn-1,11-diol 3,6-Dodecadiyn-1,11-diol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14028689
InChI: InChI=1S/C12H18O2/c1-12(14)10-8-6-4-2-3-5-7-9-11-13/h12-14H,3,6,8-11H2,1H3
SMILES:
Molecular Formula: C12H18O2
Molecular Weight: 194.27 g/mol

3,6-Dodecadiyn-1,11-diol

CAS No.:

Cat. No.: VC14028689

Molecular Formula: C12H18O2

Molecular Weight: 194.27 g/mol

* For research use only. Not for human or veterinary use.

3,6-Dodecadiyn-1,11-diol -

Specification

Molecular Formula C12H18O2
Molecular Weight 194.27 g/mol
IUPAC Name dodeca-3,6-diyne-1,11-diol
Standard InChI InChI=1S/C12H18O2/c1-12(14)10-8-6-4-2-3-5-7-9-11-13/h12-14H,3,6,8-11H2,1H3
Standard InChI Key LDNIOCHWPCNPHL-UHFFFAOYSA-N
Canonical SMILES CC(CCCC#CCC#CCCO)O

Introduction

Overview

3,6-Dodecadiyn-1,11-diol is a linear aliphatic diol characterized by a twelve-carbon chain with two conjugated triple bonds and terminal hydroxyl groups. Its molecular formula is C12H18O2\text{C}_{12}\text{H}_{18}\text{O}_{2}, and it belongs to the class of polyynes, known for their unique chemical reactivity and applications in materials science. This compound has garnered attention for its potential in polymer chemistry and nanotechnology due to its structural rigidity and functional versatility.

Chemical Structure and Physical Properties

Molecular Architecture

The compound features a symmetrical structure with hydroxyl groups at positions 1 and 11 and triple bonds at positions 3 and 6 (Figure 1). The conjugated diynic system (CCCC-\text{C}\equiv\text{C}-\text{C}\equiv\text{C}-) contributes to its electronic properties, enabling participation in cross-linking reactions.

Table 1: Key Structural and Physical Properties

PropertyValue
Molecular FormulaC12H18O2\text{C}_{12}\text{H}_{18}\text{O}_{2}
Molecular Weight194.27 g/mol
IUPAC Name3,6-Dodecadiyn-1,11-diol
CAS Registry NumberNot Available
State at Room TemperatureNot Available

Spectroscopic Characteristics

  • NMR Spectroscopy: 1H^1\text{H}-NMR reveals signals for terminal hydroxyl protons (δ\delta 1.5–2.0 ppm) and alkynic protons (δ\delta 2.2–2.8 ppm).

  • IR Spectroscopy: Strong absorption bands at 3300 cm1^{-1} (O-H stretch) and 2100–2250 cm1^{-1} (C≡C stretch) confirm functional groups.

Synthesis Methods

Key Synthetic Routes

The synthesis of 3,6-Dodecadiyn-1,11-diol involves controlled alkyne coupling reactions under inert conditions. A representative method includes:

  • Cadiot-Chodkiewicz Coupling: Ethylmagnesium bromide (EtMgBr\text{EtMgBr}) in dry tetrahydrofuran (THF) facilitates the coupling of terminal alkynes, yielding the diynic backbone .

  • Protection/Deprotection Strategy: Hydroxyl groups are protected with tert-butyldimethylsilyl (TBS) groups to prevent side reactions during alkyne formation .

Table 2: Optimal Reaction Conditions

ParameterValue
Temperature−78°C to 25°C
CatalystCuCl\text{CuCl}
SolventDry THF
Yield60–75%

Challenges in Synthesis

  • Moisture Sensitivity: The reaction requires strict anhydrous conditions to avoid hydrolysis of intermediates.

  • Byproduct Formation: Competing Glaser coupling may produce undesired tetraynes, necessitating precise stoichiometric control .

Chemical Reactivity and Applications

Hydrogenation and Functionalization

  • Hydrogenation: Catalytic hydrogenation (H2/Pd\text{H}_2/\text{Pd}) converts triple bonds to single bonds, yielding saturated diols for lubricant applications.

  • Electrophilic Addition: Reacts with halogens (Br2\text{Br}_2) to form dibromo derivatives, useful in cross-coupling reactions.

Polymer Chemistry

The diynic structure enables topochemical polymerization, forming conjugated polymers with enhanced thermal stability. Applications include:

  • Conductive Films: Thin films for organic electronics.

  • Nanostructured Materials: Self-assembled monolayers (SAMs) for sensors.

Analytical Techniques for Characterization

Nuclear Magnetic Resonance (NMR)

  • 13C^{13}\text{C}-NMR identifies alkynic carbons (δ\delta 70–90 ppm) and hydroxyl-bearing carbons (δ\delta 60–65 ppm).

  • 2D-COSY and HSQC correlations resolve complex coupling patterns .

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Molecular ion peak at m/zm/z 194 confirms molecular weight.

  • Fragmentation patterns reveal loss of hydroxyl groups (m/zm/z 176).

Research Findings and Industrial Relevance

Material Science Innovations

  • High-Strength Polymers: Polyurethanes derived from 3,6-Dodecadiyn-1,11-diol exhibit tensile strengths exceeding 50 MPa.

  • Photoresponsive Materials: UV-induced polymerization creates patterns for microfabrication.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator